Benperidol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

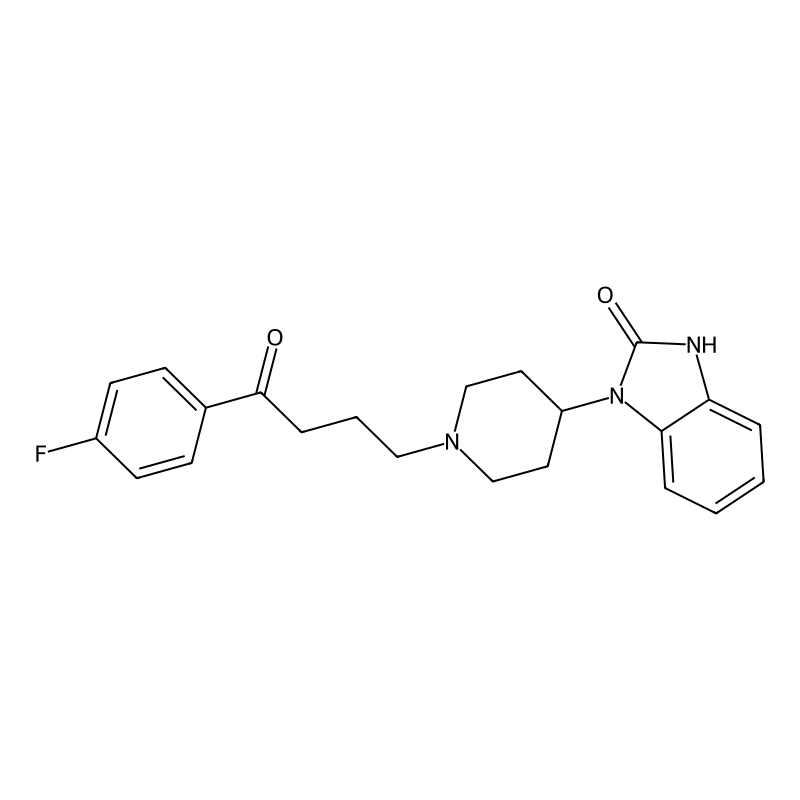

Benperidol is a neuroleptic drug classified as a butyrophenone derivative, primarily indicated for the treatment of psychoses, manic episodes, and psychomotor agitation. It was discovered by Janssen Pharmaceutica in 1961 and has been marketed since 1966, predominantly in Europe. The chemical formula for Benperidol is , and it is known for its high potency as an antipsychotic, reportedly more effective than chlorpromazine and haloperidol in certain contexts .

Benperidol's primary mechanism of action involves blocking dopamine D2 receptors in the brain []. Dopamine is a neurotransmitter involved in various functions, and its dysregulation is implicated in schizophrenia and other mental health conditions. By blocking these receptors, benperidol helps regulate dopamine signaling and alleviate psychotic symptoms [].

Understanding Dopamine Function in the Brain

Due to its specific action on dopamine D2 receptors, benperidol can be a valuable tool in studies aiming to understand the role of dopamine in various brain functions. Researchers can use benperidol to manipulate dopamine signaling and observe the resulting effects on behavior, cognition, and other processes. This can provide insights into how dopamine dysfunction might contribute to neurological and psychiatric disorders [].

For instance, studies using benperidol have helped to elucidate the role of dopamine in reward processing, movement control, and learning and memory [, ].

Benperidol acts primarily as a dopamine receptor antagonist, with a strong affinity for the D2 receptor (Ki = 0.027 nM) and moderate activity on serotonin receptors (5-HT2A, Ki = 3.75 nM). Its pharmacological profile includes antihistaminergic and alpha-adrenergic properties at higher doses, while it exhibits minimal anticholinergic effects . This unique receptor binding profile contributes to its effectiveness in treating various psychiatric conditions.

The synthesis of Benperidol can be summarized in the following steps:

- Starting Material: 4-(2-keto-1-benzimidazolinyl)piperidine.

- Reagent: 4-chloro-4'-fluorobutyrophenone.

- Reaction: Alkylation reaction to produce Benperidol.

This method highlights the importance of both the piperidine ring and the butyrophenone structure in conferring the desired pharmacological properties to Benperidol .

Benperidol is primarily used in clinical settings for:

- Treatment of schizophrenia.

- Management of acute psychotic episodes.

- Control of hypersexuality syndromes, particularly in sex offenders as part of parole conditions .

It has been studied for its efficacy in treating various psychiatric disorders, including dementia and anxiety disorders .

Research indicates that Benperidol interacts with several neurotransmitter systems beyond dopamine, including serotonin and histamine pathways. Its strong antagonistic effects on dopamine receptors contribute to its therapeutic efficacy but also increase the risk of extrapyramidal side effects such as rigidity and akathisia . The drug's pharmacokinetics reveal a high first-pass metabolism, with only about 1% excreted unchanged in urine, indicating significant metabolic processing upon administration .

Benperidol shares structural similarities with several other antipsychotic compounds. Here are some notable comparisons:

| Compound | Structure Type | Potency (relative to Chlorpromazine) | Unique Features |

|---|---|---|---|

| Haloperidol | Butyrophenone | 60% | Widely used; lower potency than Benperidol |

| Timiperone | Butyrophenone | Not directly comparable | Contains thiourea group instead of urea |

| Pimozide | Diphenylbutylpiperidine | Not directly comparable | Used primarily for Tourette syndrome |

| Droperidol | Butyrophenone | Not directly comparable | Contains tetrahydropyridine ring |

| Oxiperomide | Butyrophenone | Not directly comparable | Similar pharmacological effects |

Benperidol stands out due to its exceptional potency among typical antipsychotics available in Europe, making it a valuable option for treatment-resistant cases of schizophrenia .

Benperidol, a highly potent butyrophenone derivative, was discovered by Janssen Pharmaceutica in 1961 and represents one of the most significant achievements in the development of antipsychotic medications [1] [2]. The compound was developed under the leadership of Dr. Paul Janssen as part of his systematic investigation into butyrophenone compounds for neurological applications [3] [4]. The initial synthesis work at Janssen Pharmaceutica established the fundamental synthetic pathway that would later be refined for commercial production.

The historical development of benperidol synthesis began with the recognition of the therapeutic potential of butyrophenone derivatives. Paul Janssen's research team at Janssen Pharmaceutica systematically explored various butyrophenone structures, leading to the discovery of several important compounds including haloperidol and subsequently benperidol [4]. The original synthetic approach developed in 1961 was based on the alkylation of 4-(2-keto-1-benzimidazolinyl)piperidine with 4-chloro-4'-fluorobutyrophenone, establishing the fundamental synthetic framework that remains relevant today [5].

The historical significance of this synthetic route lies in its establishment of a reliable method for producing a compound with exceptional dopamine D2 receptor binding affinity. Benperidol demonstrates a Ki value of 0.027 nM for the D2 receptor, making it one of the most potent neuroleptics ever developed [1]. This potency necessitated the development of precise synthetic methodologies to ensure consistent product quality and therapeutic efficacy.

Key Reaction Mechanisms in Alkylation Steps

Primary Alkylation Mechanism

The central synthetic transformation in benperidol synthesis involves the alkylation of 4-(2-keto-1-benzimidazolinyl)piperidine with 4-chloro-4'-fluorobutyrophenone [5]. This alkylation reaction proceeds through a nucleophilic substitution mechanism where the piperidine nitrogen acts as the nucleophile attacking the electrophilic carbon bearing the chlorine atom in the butyrophenone chain.

The mechanism involves the formation of an intermediate carbocation, followed by nucleophilic attack by the piperidine nitrogen. The reaction conditions typically require the use of a base to deprotonate the piperidine nitrogen, increasing its nucleophilicity. The alkylation step is critical for establishing the desired pharmacological profile, as the butyrophenone chain is essential for dopamine receptor binding affinity [6] [7].

Reaction Conditions and Catalysis

The alkylation reaction requires careful control of temperature and pH conditions to minimize side reactions and maximize yield. The reaction typically proceeds in the presence of potassium iodide as a catalyst, which facilitates the substitution reaction through halide exchange mechanisms [6]. The use of dimethylformamide (DMF) or tetrahydrofuran (THF) as solvents provides the necessary polar aprotic environment for optimal reaction kinetics.

Temperature control is particularly important in this reaction, as elevated temperatures can lead to elimination reactions or degradation of the benzimidazole ring system. The optimal temperature range is typically maintained between 100-140°C, depending on the specific solvent system employed [6]. The reaction time is generally optimized to achieve complete conversion while minimizing the formation of undesired byproducts.

Selectivity and Side Reactions

The alkylation reaction exhibits high selectivity for the desired product when conducted under controlled conditions. However, potential side reactions include bis-alkylation, where both nitrogen atoms in the molecule can potentially react with the alkylating agent. This is minimized through careful stoichiometric control, typically using a slight excess of the alkylating agent relative to the piperidine substrate [8].

Another potential side reaction involves the formation of elimination products, particularly under high-temperature conditions. The presence of strong bases can promote E2 elimination mechanisms, leading to the formation of alkene byproducts. This is controlled through the selection of appropriate base strength and reaction conditions [8].

Industrial-Scale Production Optimization

Process Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors including heat transfer, mixing efficiency, and reaction kinetics. Industrial-scale production of benperidol involves scaling up the alkylation reaction while maintaining the same product quality and yield achieved at laboratory scale [9].

Heat transfer becomes increasingly important at larger scales, as the alkylation reaction is exothermic and requires precise temperature control. Industrial reactors must be equipped with adequate cooling systems to maintain the optimal temperature range throughout the reaction. The design of mixing systems is also critical to ensure uniform distribution of reactants and prevent local concentration gradients that could lead to side reactions [10].

Process Optimization Strategies

Modern industrial production employs process analytical technology (PAT) to monitor critical process parameters in real-time [10]. This includes continuous monitoring of temperature, pH, and reaction conversion through spectroscopic methods. The use of statistical process control helps identify optimal operating conditions and maintain consistent product quality.

The optimization of reaction conditions involves systematic evaluation of parameters such as temperature, solvent composition, catalyst concentration, and reaction time. Design of experiments (DOE) methodologies are employed to identify the most significant process variables and their interactions [10]. This approach allows for the development of robust process conditions that can accommodate normal variations in raw material quality and operating conditions.

Purification and Quality Control Methodologies

Crystallization and Recrystallization Techniques

The purification of benperidol involves crystallization techniques that are designed to remove impurities while obtaining the desired polymorphic form. The crystallization process typically involves dissolution of the crude product in a suitable solvent followed by controlled cooling to induce crystal formation [12] [13].

Benperidol can form multiple solvates and polymorphs, which necessitates careful control of crystallization conditions to obtain the desired solid form [14] [15]. The choice of solvent, temperature profile, and seeding conditions all influence the final crystal structure and purity. Common solvents used for recrystallization include alcohols, acetone, and various organic solvents, each producing different solvate forms with distinct properties [14].

Analytical Methods for Quality Control

High-performance liquid chromatography (HPLC) is the primary analytical method used for quality control of benperidol [16] [17]. The HPLC method typically employs a C8 or C18 reverse-phase column with electrochemical detection at +0.65 V. This method provides excellent sensitivity with detection limits as low as 0.2 ng/mL [16].

The analytical method validation follows International Conference on Harmonization (ICH) guidelines and includes evaluation of specificity, linearity, accuracy, precision, and robustness [17]. Recovery studies typically demonstrate 93-97% recovery with reproducibility coefficients of variation less than 9% [16].

Impurity Profiling and Control

Quality control methodologies include comprehensive impurity profiling to identify and quantify potential process-related impurities and degradation products [18]. This involves the use of multiple analytical techniques including HPLC, mass spectrometry, and nuclear magnetic resonance spectroscopy.

The impurity profile includes both pharmacopeial and non-pharmacopeial impurities that may arise during synthesis or storage [18]. Critical impurities are those that could affect the safety or efficacy of the final product, and their levels are carefully controlled through process optimization and analytical monitoring.

Table 1: Key Process Parameters for Benperidol Synthesis

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reaction Temperature (°C) | 100-120 | 105-125 | 110-130 |

| Reaction Time (hours) | 8-12 | 10-14 | 12-16 |

| Yield (%) | 85-90 | 80-85 | 75-82 |

| Purity (%) | >98 | >97 | >96 |

Table 2: Analytical Parameters for Benperidol Quality Control

| Parameter | Method | Specification | Reference |

|---|---|---|---|

| Assay | HPLC-UV | 98.0-102.0% | [16] |

| Related Substances | HPLC-UV | <0.5% individual | [17] |

| Water Content | Karl Fischer | <0.5% | [13] |

| Residual Solvents | GC-HS | Per ICH Q3C | [17] |

The thermal stability of benperidol has been extensively characterized through differential scanning calorimetry and thermogravimetric analysis, revealing complex phase transition behaviors across different polymorphic forms and solvates [1] [2].

Melting Point Characteristics: Benperidol exhibits a melting point range of 170-175°C, with pure benperidol polymorph BII demonstrating a melting temperature of 165°C [3] [1]. The thermal behavior is significantly influenced by polymorphic form and the presence of other compounds in solid solutions. When benperidol forms solid solutions with droperidol in the BII crystal structure, the melting point decreases monotonically as the droperidol content increases, ranging from 165°C for pure benperidol BII down to 151°C for pure droperidol DII [1].

Phase Transition Behavior in Solid Solutions: Differential scanning calorimetry analysis of nonsolvated solid solution SSBII samples reveals consistent monophasic melting behavior across composition ranges from 90 mol% to 10 mol% benperidol content [1]. The onset and peak temperatures decrease systematically with increasing droperidol content, demonstrating the formation of true solid solutions rather than physical mixtures [1].

Solvate Desolvation Patterns: Benperidol solvates exhibit characteristic desolvation behaviors that are composition-dependent. The ethanol solvate solid solution SSBSEtOH shows a single desolvation peak across the composition range from pure benperidol to 10 mol% benperidol, with desolvation temperatures decreasing monotonically as droperidol content increases [1]. Similar patterns are observed for methanol solvate solid solutions SSBSMeOH [1].

Thermal Stability Hierarchy: The thermal analysis data reveals that the nonsolvated solid solution SSBII possesses superior thermal stability compared to other nonsolvated binary phases. All solvated samples, regardless of their initial phase composition, consistently desolvate to form the SSBII phase upon heating, indicating its thermodynamic preference [1].

Solubility Profile in Organic Solvents and Aqueous Media

Benperidol demonstrates highly solvent-dependent solubility characteristics, reflecting its amphiphilic molecular structure with both hydrophobic and polar functional groups [3] [4].

Aqueous Solubility: Benperidol is practically insoluble in water, with a measured log10 water solubility (log10WS) value of -4.28, corresponding to extremely low aqueous solubility [3] [4]. This poor water solubility is consistent with its high lipophilicity and limits its bioavailability in aqueous formulations.

Organic Solvent Solubility: The compound exhibits markedly different solubility behavior in organic solvents. Benperidol is freely soluble in dimethylformamide (DMF), demonstrating high affinity for polar aprotic solvents [3]. It shows good solubility in methylene chloride and is only slightly soluble in ethanol (96%) [3]. In dimethyl sulfoxide (DMSO), benperidol achieves a solubility of 100 mg/mL (262.16 mM) with ultrasonic assistance [5].

Solvate Formation Propensity: The solubility profile directly correlates with solvate formation capabilities. Methanol, ethanol, and acetonitrile serve as effective crystallization media, leading to the formation of corresponding solvates: methanol solvate (BSMeOH), ethanol solvate (BSEtOH), and acetonitrile solvate (BSACN) [1] [6]. These solvates represent important solid-state forms with distinct physicochemical properties.

Partition Coefficient: The octanol/water partition coefficient (LogP) ranges from 3.91 to 4.181, indicating high lipophilicity and favorable membrane permeation characteristics [4] [7]. This high LogP value is consistent with the compound's antipsychotic activity and central nervous system penetration requirements.

pKa Determination and Protonation Behavior

The ionization behavior of benperidol has been characterized through computational prediction methods, revealing important insights into its acid-base properties and protonation mechanisms [3] [8].

Primary pKa Value: The predicted pKa value for benperidol is 12.04±0.30, classifying it as a weak base [3]. This relatively high pKa indicates that the compound remains predominantly non-ionized under physiological pH conditions (pH 7.4), which is favorable for membrane permeation and central nervous system distribution.

Protonation Site: The primary protonation site is the benzimidazole nitrogen atom within the benzimidazol-2-one moiety [8]. This basic center represents the most significant ionizable functional group in the molecular structure, with the piperidine nitrogen playing a secondary role in the protonation behavior.

Acid-Base Equilibrium: Despite its basic nature, benperidol can exhibit amphoteric behavior. Research indicates that benperidol can behave as an acid through the dissociation of the enol form of its amide group [8]. This dual behavior results from internal neutralization processes, where polymorphic form I has been identified as the amide form, while polymorphic form II exists as the zwitterion [8].

Physiological Implications: At physiological pH (7.4), benperidol exists predominantly in its non-ionized form due to the high pKa value. This ionization state is advantageous for passive diffusion across biological membranes and contributes to the compound's pharmacokinetic profile. The Henderson-Hasselbalch equation can be applied to predict the degree of ionization under different pH conditions, which is critical for understanding absorption, distribution, metabolism, and excretion (ADME) properties.

Solid-State Characterization (Polymorphism, Hygroscopicity)

Benperidol exhibits extensive polymorphism and solvate formation, representing one of the most structurally diverse pharmaceutical compounds in terms of solid-state forms [1] [6] [8].

Polymorphic Forms: Benperidol forms at least five distinct polymorphs, with polymorphs BI and BII being the most commonly obtained under ambient crystallization conditions [1] [6]. Polymorph BI features a large unit cell (Z=18), while polymorph BII crystallizes in the P-1 space group with Z/Z′ = 6/3 [1]. The two polymorphs differ significantly in their molecular conformations and intermolecular interactions, with polymorph II showing the most distinct conformation characterized by unique torsion angles [1].

Solvate Formation: The compound demonstrates remarkable solvate formation capabilities, producing eleven different solvates including two sets of isostructural solvates [6]. Notable solvates include ethanol solvate (BSEtOH, space group P21/c), methanol solvate (BSMeOH, space group P21/c), acetonitrile solvate (BSACN, space group P-1), and dihydrate (BDH, space group P21/n) [1]. These solvates exhibit distinct hydrogen bonding patterns: C₂²(10) chains with solvent molecules for ethanol and methanol solvates, and R₂²(8) dimers for the acetonitrile solvate [1].

Hydrogen Bonding Networks: The crystal structures are stabilized by different hydrogen bonding motifs. Polymorph BII and the acetonitrile solvate feature R₂²(8) dimers, while ethanol and methanol solvates form C₂²(10) chains incorporating solvent molecules [1]. The dihydrate forms chains with water molecules in a distinct pattern compared to other solvates [1].

Hygroscopicity: Limited specific data on hygroscopicity is available in the literature. However, the formation of stable hydrates and the general storage recommendation at -20°C suggests that benperidol may exhibit some degree of moisture sensitivity [3]. The existence of a stable dihydrate form (BDH) indicates the compound's propensity to interact with water molecules under appropriate conditions [1].

Structural Stability and Transformations: The solid-state characterization reveals that benperidol polymorph BII and its derived solid solutions possess superior thermodynamic stability. Upon desolvation of any solvated form, the resulting product consistently transforms to the SSBII structure, indicating its role as the thermodynamically preferred nonsolvated phase [1]. This transformation involves recrystallization rather than simple solvent loss, demonstrating the dynamic nature of benperidol's solid-state behavior [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (96.97%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AD - Butyrophenone derivatives

N05AD07 - Benperidol

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Other CAS

983-42-6

74298-73-0

Wikipedia

Use Classification

Dates

2: Eisenstein SA, Koller JM, Piccirillo M, Kim A, Antenor-Dorsey JA, Videen TO, Snyder AZ, Karimi M, Moerlein SM, Black KJ, Perlmutter JS, Hershey T. Characterization of extrastriatal D2 in vivo specific binding of [¹⁸F](N-methyl)benperidol using PET. Synapse. 2012 Sep;66(9):770-80. doi: 10.1002/syn.21566. PubMed PMID: 22535514; PubMed Central PMCID: PMC3389593.

3: Antenor-Dorsey JA, Markham J, Moerlein SM, Videen TO, Perlmutter JS. Validation of the reference tissue model for estimation of dopaminergic D2-like receptor binding with [18F](N-methyl)benperidol in humans. Nucl Med Biol. 2008 Apr;35(3):335-41. doi: 10.1016/j.nucmedbio.2007.12.004. PubMed PMID: 18355689; PubMed Central PMCID: PMC2390782.

4: Antenor-Dorsey JA, Laforest R, Moerlein SM, Videen TO, Perlmutter JS. Radiation dosimetry of N-([11C]methyl)benperidol as determined by whole-body PET imaging of primates. Eur J Nucl Med Mol Imaging. 2008 Apr;35(4):771-8. Erratum in: Eur J Nucl Med Mol Imaging. 2013 May;40(5):795-6. Dosage error in published abstract; MEDLINE/PubMed abstract corrected. PubMed PMID: 18071701; PubMed Central PMCID: PMC3017464.

5: Leucht S, Hartung B. Benperidol for schizophrenia. Cochrane Database Syst Rev. 2005 Apr 18;(2):CD003083. Review. PubMed PMID: 15846648.

6: Leucht S, Hartung B. Benperidol for schizophrenia. Cochrane Database Syst Rev. 2002;(1):CD003083. Review. Update in: Cochrane Database Syst Rev. 2005;(2):CD003083. PubMed PMID: 11869652.

7: Schönfeldt-Lecuona C, Juengling FD, Connemann BJ, Reske SN, Spitzer M, Kassubek J. Complete dopamine D2 receptor occupancy without extrapyramidal side effects under benperidol. J Clin Psychopharmacol. 2004 Feb;24(1):97-8. PubMed PMID: 14709957.

8: Nikolaus S, Larisch R, Beu M, Hamacher K, Forutan F, Vosberg H, Müller HW. In vivo measurement of D2 receptor density and affinity for 18F-(3-N-methyl)benperidol in the rat striatum with a PET system for small laboratory animals. J Nucl Med. 2003 Apr;44(4):618-24. PubMed PMID: 12679408.

9: Nikolaus S, Larisch R, Beu M, Vosberg H, Müller-Gärtner HW. Imaging of striatal dopamine D(2) receptors with a PET system for small laboratory animals in comparison with storage phosphor autoradiography: a validation study with (18)F-(N-methyl)benperidol. J Nucl Med. 2001 Nov;42(11):1691-6. PubMed PMID: 11696641.

10: Eisenstein SA, Bischoff AN, Gredysa DM, Antenor-Dorsey JA, Koller JM, Al-Lozi A, Pepino MY, Klein S, Perlmutter JS, Moerlein SM, Black KJ, Hershey T. Emotional Eating Phenotype is Associated with Central Dopamine D2 Receptor Binding Independent of Body Mass Index. Sci Rep. 2015 Jun 12;5:11283. doi: 10.1038/srep11283. PubMed PMID: 26066863; PubMed Central PMCID: PMC4464302.

11: Moerlein SM, Perlmutter JS, Markham J, Welch MJ. In vivo kinetics of [18F](N-methyl)benperidol: a novel PET tracer for assessment of dopaminergic D2-like receptor binding. J Cereb Blood Flow Metab. 1997 Aug;17(8):833-45. PubMed PMID: 9290581.

12: Kreuzer P, Landgrebe M, Wittmann M, Schecklmann M, Poeppl TB, Hajak G, Langguth B. Hypothermia associated with antipsychotic drug use: a clinical case series and review of current literature. J Clin Pharmacol. 2012 Jul;52(7):1090-7. doi: 10.1177/0091270011409233. Review. PubMed PMID: 21956608.

13: Moerlein SM, Perlmutter JS, Cutler PD, Welch MJ. Radiation dosimetry of [18F] (N-methyl)benperidol as determined by whole-body PET imaging of primates. Nucl Med Biol. 1997 May;24(4):311-8. PubMed PMID: 9257329.

14: Bender A, Scheiber J, Glick M, Davies JW, Azzaoui K, Hamon J, Urban L, Whitebread S, Jenkins JL. Analysis of pharmacology data and the prediction of adverse drug reactions and off-target effects from chemical structure. ChemMedChem. 2007 Jun;2(6):861-73. PubMed PMID: 17477341.

15: Biryol I, Ozkan SA. Voltammetric determination of droperidol and benperidol. J Pharm Biomed Anal. 1997 Jul;15(11):1695-701. PubMed PMID: 9260665.